molecular formula C12H16N2O2S2 B085232 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-41-6

4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-

Cat. No. B085232
CAS RN: 10505-41-6
M. Wt: 284.4 g/mol
InChI Key: GXONTCVUWDZAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their protein synthesis. The compound has also been found to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, fungi, and viruses. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its broad-spectrum activity against microorganisms. The compound is also relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored.

Synthesis Methods

The synthesis of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 3-ethyl-2-thiohydantoin with ethyl bromoacetate, followed by the addition of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a catalyst in organic synthesis reactions.

properties

CAS RN

10505-41-6

Product Name

4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C12H16N2O2S2/c1-3-13-7-8-18-10(13)6-5-9-11(15)14(4-2)12(17)16-9/h5-6H,3-4,7-8H2,1-2H3

InChI Key

GXONTCVUWDZAFL-UHFFFAOYSA-N

Isomeric SMILES

CCN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)O2)CC

SMILES

CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC

Canonical SMILES

CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC

Other CAS RN

10505-41-6

Origin of Product

United States

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